![molecular formula C11H23Cl3N4 B1436141 N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride CAS No. 2140305-20-8](/img/structure/B1436141.png)
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride
Übersicht
Beschreibung
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is primarily known for its pharmacological properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Novel Heterocyclic Amino Acids : A study by Matulevičiūtė et al. (2021) discussed the development of novel heterocyclic amino acids, including methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, as achiral and chiral building blocks. These compounds were synthesized from piperidine-4-carboxylic and (R)- and (S)-piperidine-3-carboxylic acids, converted to β-keto esters, and then treated with N,N-dimethylformamide dimethyl acetal. The target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were produced as major products, and their structures were confirmed through NMR spectroscopy and HRMS investigation (Matulevičiūtė et al., 2021).
Molecular Structure and Interactions
- Molecular Interaction Studies : In a study conducted by Shim et al. (2002), the molecular interactions of a compound similar to N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine were analyzed. The compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, was a potent antagonist for the CB1 cannabinoid receptor. The study involved conformational analysis, pharmacophore models development, and 3D-quantitative structure-activity relationship (QSAR) models, providing insights into the steric binding interaction with the receptor (Shim et al., 2002).
Potential Medical Applications
- Cancer Treatment Research : A patent by ロバート ヘンリー,ジェームズ (2006) describes the synthesis of compounds including (2S, 4S)-1-[(3-chloro-2-fluoro-phenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazole-3-yl)amino]-2-pyridyl]methyl]-2-methyl-piperidine-4-carboxylic acid. These compounds were reported to inhibit Aurora A, indicating potential usefulness in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Bioactivity and Antimicrobial Studies
- Antitumor, Antifungal, and Antibacterial Studies : Titi et al. (2020) reported on the synthesis of hydroxymethyl pyrazole derivatives and their bioactivity. These compounds, including ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate, demonstrated significant biological activity against breast cancer and microbes, highlighting their potential in medical research (Titi et al., 2020).
Crystallography and Structural Analysis
- Crystal Structure Investigations : Richter et al. (2009) synthesized tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, a compound structurally similar to N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride. The study provided insights into the molecular structure through X-ray crystallography, which could be useful for understanding the structure and properties of similar compounds (Richter et al., 2009).
Eigenschaften
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]piperidin-4-amine;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4.3ClH/c1-14(11-3-5-12-6-4-11)8-10-7-13-15(2)9-10;;;/h7,9,11-12H,3-6,8H2,1-2H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEAHCDMKHMFSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C2CCNCC2.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.